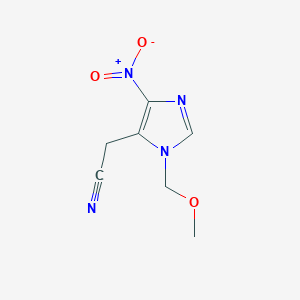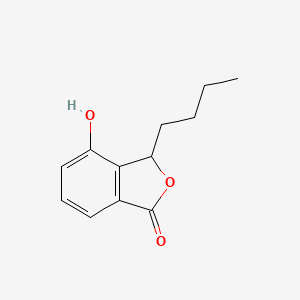
(5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a pyridine ring, which collectively contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction typically produces alkanes .
Applications De Recherche Scientifique
(5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism by which (5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. This interaction can lead to the formation of boronate esters, which are key intermediates in many chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Morpholino-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- (5-(Trifluoromethyl)pyridin-3-yl)boronic acid
Uniqueness
(5-Cyclohexyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C12H15BF3NO2 |
|---|---|
Poids moléculaire |
273.06 g/mol |
Nom IUPAC |
[5-cyclohexyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)11-10(8-4-2-1-3-5-8)6-9(7-17-11)13(18)19/h6-8,18-19H,1-5H2 |
Clé InChI |
XIMFOWHZWSGSNV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C(F)(F)F)C2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14078749.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)
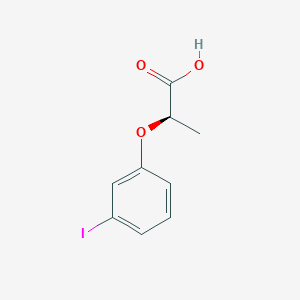
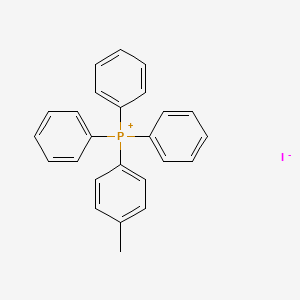
![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)
![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)

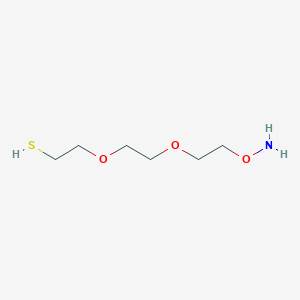
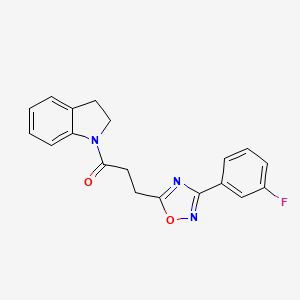
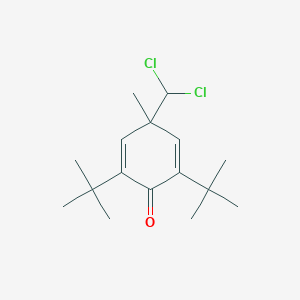
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
